2,4-ビス(ベンジルオキシ)ベンズアルデヒド

概要

説明

Synthesis Analysis

The starting material 2,4-dibenzyloxy benzaldehyde has been prepared on the basis of Williamson synthesis of ether, from the reaction of 2,4-dihydroxy benzaldehyde .Molecular Structure Analysis

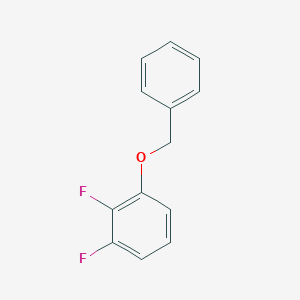

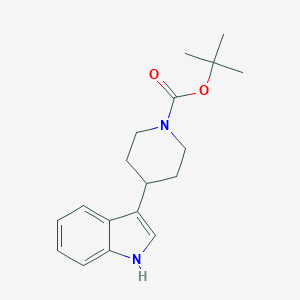

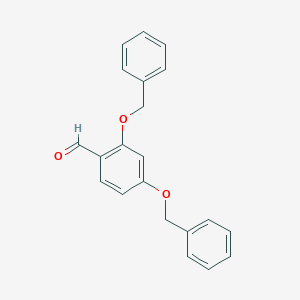

The molecular structure of 2,4-Bis(benzyloxy)benzaldehyde consists of 24 heavy atoms . The InChI code for this compound isInChI=1S/C21H18O3/c22-14-19-11-12-20 (23-15-17-7-3-1-4-8-17)13-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Bis(benzyloxy)benzaldehyde include a molecular weight of 318.4 g/mol, a computed XLogP3-AA value of 4.3, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 7 rotatable bond count .科学的研究の応用

プロテオミクス研究

2,4-ビス(ベンジルオキシ)ベンズアルデヒドは、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質相互作用、修飾、および位置を研究するために使用できます。

ピラゾリン誘導体の合成

この化合物は、新規ピラゾリン誘導体の合成における出発物質として使用されてきました . ピラゾリンは、隣接する2つの窒素原子を持つ5員環の複素環化合物です。 それらは、マイケル付加反応によってカルコンから調製されます . これらの誘導体は、抗マラリア、抗真菌、抗炎症、鎮痛、抗リーシュマニア、抗酸化、その他の抗菌活性を含む、幅広い生物学的活性を有することが報告されています .

カルコンの合成

2,4-ビス(ベンジルオキシ)ベンズアルデヒドは、カルコンの合成に使用されてきました . カルコンは、フラボノイドファミリーに属する天然に存在する化合物と合成化合物のクラスである、α、β-不飽和芳香族ケトンです . それらは、さまざまな重要な複素環化合物の調製のための非常に有用な前駆体と見なされています .

2-ベンジルオキシ-2'-ヒドロキシ-3',4',6'-トリメトキシカルコンの合成

2-ベンジルオキシベンズアルデヒドは、2-ベンジルオキシ-2'-ヒドロキシ-3',4',6'-トリメトキシカルコンの合成に使用できます . この化合物は、さまざまな研究分野で潜在的な用途がある可能性があります。

5. N2-(2-ベンジルオキシ)ベンジリデニルニコチン酸ヒドラジドの合成 2-ベンジルオキシベンズアルデヒドのもう1つの潜在的な用途は、N2-(2-ベンジルオキシ)ベンジリデニルニコチン酸ヒドラジドの合成です

作用機序

Target of Action

It’s known that benzyloxy compounds often interact with various enzymes and receptors in the body .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the aldehyde group present in the 2,4-Bis(benzyloxy)benzaldehyde molecule .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .

Pharmacokinetics

Its molecular weight of 31837 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular functions, given that these compounds often exhibit biological activity .

生化学分析

Biochemical Properties

It is known that benzyloxy compounds can undergo reactions at the benzylic position . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , suggesting that 2,4-Bis(benzyloxy)benzaldehyde may have similar effects.

Molecular Mechanism

It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature .

Metabolic Pathways

It is known that alkyl side-chains of alkyl substituents on a benzene ring, such as those in 2,4-Bis(benzyloxy)benzaldehyde, can undergo oxidative degradation .

特性

IUPAC Name |

2,4-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYYTMVFUMDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365212 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-46-3 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。